3-(4-BUTOXYBENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDINE
Description
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Properties
IUPAC Name |
3-(4-butoxyphenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-3-4-14-25-18-9-11-19(12-10-18)27(22,23)21-13-15-26-20(21)16-5-7-17(24-2)8-6-16/h5-12,20H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRAMOGYRISAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Butoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula: C16H19NO3S
- Molecular Weight: 319.39 g/mol
The thiazolidine ring structure contributes to the compound's biological activity, particularly in interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling. Inhibition of MMPs can lead to therapeutic effects in conditions such as cancer metastasis and tissue fibrosis.
Key Findings:
- The compound exhibits selective inhibition against MMP-1 and MMP-3, which are involved in the degradation of collagen and other extracellular matrix components .
- It has shown potential in reducing tumor cell invasion in vitro by modulating MMP activity .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity:
- Anti-inflammatory Effects:
Study 1: Inhibition of Cancer Cell Migration
A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell migration. The results indicated a reduction in MMP-9 expression, highlighting the compound's potential as an anti-metastatic agent.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Migration (mm) | 150 | 75 |
| MMP-9 Expression (Relative) | 1.0 | 0.5 |
Study 2: Anti-inflammatory Effects
In a murine model of inflammation, the administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 300 | 150 |
| IL-6 | 200 | 100 |
Scientific Research Applications
Pharmaceutical Development
Thiazolidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. Research has shown that compounds similar to 3-(4-butoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine can act as inhibitors of various enzymes involved in disease processes.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives exhibit significant activity against certain cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazolidines have been investigated for their ability to inhibit bacterial growth.
- Case Study : Research conducted on thiazolidine derivatives indicated that they possess inhibitory effects against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Thiazolidines have been explored for their anti-inflammatory properties. The presence of the butoxybenzenesulfonyl group may enhance the compound's ability to modulate inflammatory pathways.
- Research Findings : A study found that thiazolidine derivatives can reduce inflammation in animal models, leading to decreased levels of pro-inflammatory cytokines .
Potential in Diabetes Management
Thiazolidinediones, a class of drugs used in diabetes management, share structural similarities with thiazolidines. Research into this compound may reveal insights into its potential as a glucose-lowering agent.
- Literature Review : Several studies have highlighted the role of thiazolidinediones in improving insulin sensitivity and reducing blood glucose levels .
Data Table: Summary of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
